molecular formula C34H27ClFN3O5S B10755184 N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-(5-((2-(phenylsulfonyl)ethoxy)methyl)furan-2-yl)quinazolin-4-amine

N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-(5-((2-(phenylsulfonyl)ethoxy)methyl)furan-2-yl)quinazolin-4-amine

Cat. No.: B10755184
M. Wt: 644.1 g/mol
InChI Key: JLBVWHHVKVXOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW615311X is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a derivative of lapatinib, a well-known kinase inhibitor used in cancer treatment. The compound has shown promise in preclinical studies, particularly in the treatment of trypanosomiasis, a parasitic disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW615311X involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of substituted bromobenzene and a palladium-catalyzed coupling reaction. The reaction is typically carried out in a solvent such as dichloromethane at elevated temperatures (around 80°C) for 12 hours. The progress of the reaction is monitored using liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is purified using silica gel chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of GW615311X can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and catalysts can be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

GW615311X undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

GW615311X has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular pathways and potential as a therapeutic agent.

    Medicine: Investigated for its efficacy in treating diseases such as trypanosomiasis.

    Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of GW615311X involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can disrupt the growth and proliferation of parasitic cells, making it a potential therapeutic agent for diseases like trypanosomiasis .

Comparison with Similar Compounds

Similar Compounds

  • GW580496A
  • GW576924A
  • GW616907X

Uniqueness

GW615311X stands out due to its specific structural modifications, which enhance its efficacy and selectivity as a kinase inhibitor. Compared to similar compounds, it has shown better pharmacokinetic properties and a higher potency in preclinical studies .

Properties

Molecular Formula

C34H27ClFN3O5S

Molecular Weight

644.1 g/mol

IUPAC Name

6-[5-[2-(benzenesulfonyl)ethoxymethyl]furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

InChI

InChI=1S/C34H27ClFN3O5S/c35-30-19-26(10-13-33(30)43-20-23-5-4-6-25(36)17-23)39-34-29-18-24(9-12-31(29)37-22-38-34)32-14-11-27(44-32)21-42-15-16-45(40,41)28-7-2-1-3-8-28/h1-14,17-19,22H,15-16,20-21H2,(H,37,38,39)

InChI Key

JLBVWHHVKVXOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCOCC2=CC=C(O2)C3=CC4=C(C=C3)N=CN=C4NC5=CC(=C(C=C5)OCC6=CC(=CC=C6)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.